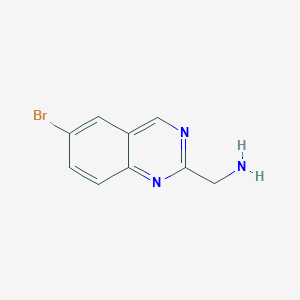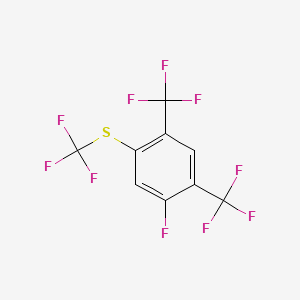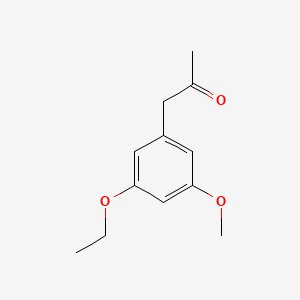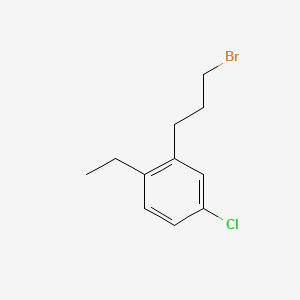
1-(3-Bromopropyl)-5-chloro-2-ethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-5-chloro-2-ethylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a bromine atom attached to a propyl chain, a chlorine atom attached to the benzene ring, and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-5-chloro-2-ethylbenzene typically involves the bromination of 5-chloro-2-ethylbenzene followed by the alkylation with 1,3-dibromopropane. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like aluminum chloride to facilitate the electrophilic aromatic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .
化学反応の分析
Types of Reactions
1-(3-Bromopropyl)-5-chloro-2-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophiles: Sodium amide, thiourea.
Bases: Potassium tert-butoxide for elimination reactions.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Substitution: Formation of amines or thiols.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
科学的研究の応用
1-(3-Bromopropyl)-5-chloro-2-ethylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its effects on biological systems and potential as a bioactive compound.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-5-chloro-2-ethylbenzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The chlorine atom on the benzene ring can also influence the compound’s reactivity by stabilizing intermediates through electron-withdrawing effects .
類似化合物との比較
Similar Compounds
1-Bromo-3-chloropropane: Similar in structure but lacks the ethyl group on the benzene ring.
1-Bromo-3-phenylpropane: Contains a phenyl group instead of a chloro-substituted benzene ring.
特性
分子式 |
C11H14BrCl |
|---|---|
分子量 |
261.58 g/mol |
IUPAC名 |
2-(3-bromopropyl)-4-chloro-1-ethylbenzene |
InChI |
InChI=1S/C11H14BrCl/c1-2-9-5-6-11(13)8-10(9)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
InChIキー |
KSBPZEKYONLFHQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1)Cl)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


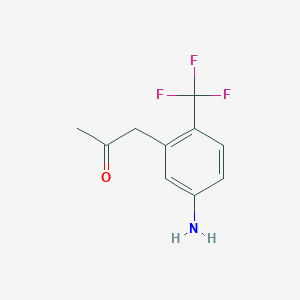
![(4R,6S)-4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14049142.png)
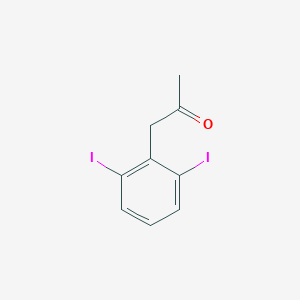
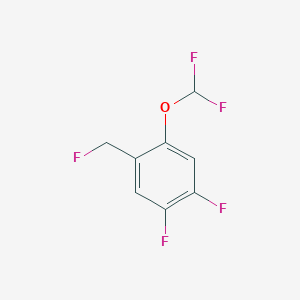
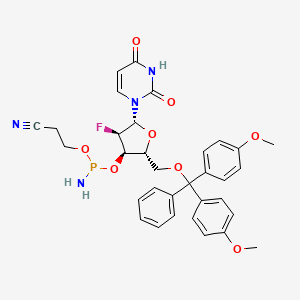
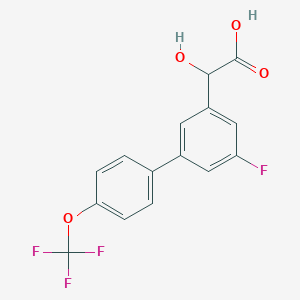
![1-(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)ethanamine](/img/structure/B14049172.png)
![2-Methyl-4-nitro-1-[[4-(trifluoromethyl)phenyl]methylsulfanyl]benzene](/img/structure/B14049186.png)
